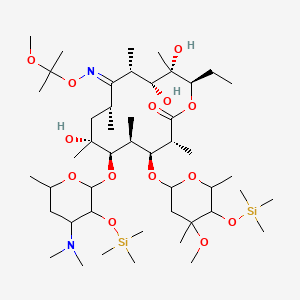
Silylated erythromycin oxime ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silylated erythromycin oxime ketal (SEOK) is a fascinating chemical compound used in scientific research. It contains a total of 159 bonds, including 67 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, 2 tertiary alcohols, and 6 ethers (aliphatic) . The molecule contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .
Synthesis Analysis
The synthesis of SEOK involves the modification of the keto group or reactive hydroxyl in erythromycin A, which results in various new chemical entities . The most important derivative from this group was erythromycin A oxime, prepared from erythromycin A and hydroxylamine hydrochloride in the presence of a weak base and buffer .Molecular Structure Analysis
The molecular formula of SEOK is C47H92N2O14Si2 . It contains total 159 bonds; 67 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), 2 tertiary alcohol(s), and 6 ether(s) (aliphatic) .Chemical Reactions Analysis
The study on the conformations of SEOK revealed the origin of the difference of regioselectivity as well as the reversal of selectivity from 11-OH to 6-OH . Analogous protective groups on 9-oxime possessed various conformations, which resulted in very different steric congestion around 11-OH .Physical And Chemical Properties Analysis
SEOK is a complex molecule with unique properties, making it valuable for various applications, from drug delivery systems to catalysis. It contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Macrolide Derivatives and Resistant Pathogens
Macrolide antibiotics, including erythromycin, have been widely prescribed for respiratory infections. Various derivatives, like silylated erythromycin oxime ketal, have been developed to overcome drawbacks such as acid instability, gastrointestinal irritation, and poor pharmacokinetics (Phan & Zhenkun, 2002).
Protective Research of Erythromycin Oxime
Research on silylating erythromycin A oxime with triphenylchlorosilane showed that this method could lead to novel erythromycin products. This process impacts the Macrolide molecular configuration, suggesting potential for developing new drugs (Sun Jing-guo, 2007).
Erythromycin-Producing Polyketide Synthase
Studies on erythromycin-producing polyketide synthase in Saccharopolyspora erythraea, which is crucial for the biosynthesis of erythromycin, provide insights into the molecular organization of this system. This research is fundamental to understanding how erythromycin and its derivatives, like silylated erythromycin oxime ketal, are synthesized (Cortés et al., 1990).
Synthesis of Erythromycin A9(O-t-butyldimethylsilyl) Oxime
Research on silylating erythromycin A oxime with tert-butyldimethylsilyl chloride demonstrated an efficient process with a high yield. This synthesis is significant for understanding the selective silylation reaction of erythromycin A derivatives (Feng Yu-ling, 2007).
Regioselectivity and Crystal Structure of Erythromycin A Oxime Ketal Derivatives
A study analyzing the crystal structures of 2′, 4″-O-bis(trimethylsilyl) erythromycin A oxime ketal derivatives revealed differences in steric congestion and regioselectivity. This research is crucial for understanding how silylation affects the structure and properties of erythromycin derivatives (Liang et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/b48-36+/t27-,28?,29+,30+,31-,32?,33?,34-,35?,37+,38?,39-,40-,41?,43?,45-,46?,47-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMGJQYVVDZLC-ZUJILUSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H92N2O14Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670010 |
Source


|
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
CAS RN |
119665-76-8 |
Source


|
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


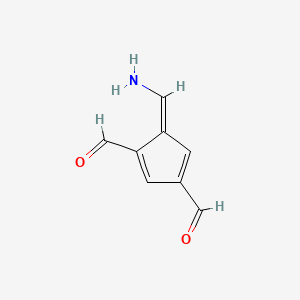
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

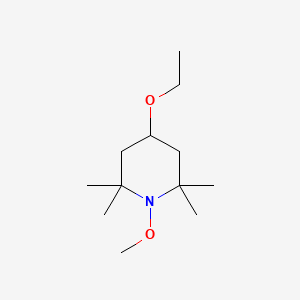
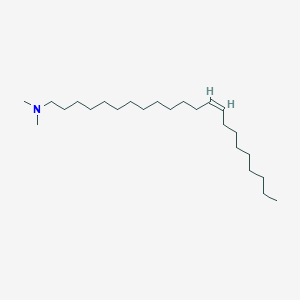

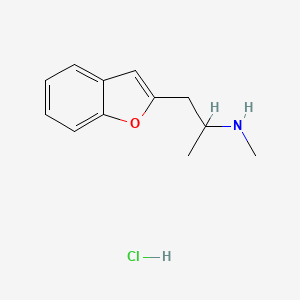

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)